molecular formula C21H21N5O2S B2570140 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 852144-55-9

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2570140
CAS No.: 852144-55-9
M. Wt: 407.49
InChI Key: DEUXJBVYEXFGJU-UHFFFAOYSA-N
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Description

The compound contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties . The compound also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that has been of interest due to its diverse biological activities.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 392.48. Other physical and chemical properties would depend on the specific structure and functional groups of the compound.

Scientific Research Applications

Biological and Pharmacological Activity of Triazole Derivatives

Triazole derivatives, including the compound , have been extensively studied due to their broad range of biological activities. The research highlights the significance of triazole compounds in developing new drugs with diverse biological activities. These compounds have shown potential in anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral activities. Their structural variations provide a basis for evaluating them in several biological targets, with a focus on developing new chemical entities and pharmaceuticals. The synthesis and evaluation of triazole derivatives continue to be a crucial area of research due to their therapeutic potential and the ongoing need for new treatments against resistant bacteria and neglected diseases (Ferreira et al., 2013).

Physico-chemical Properties and Applications

The study of 1,2,4-triazole derivatives, including 3-thio and 3-thio-4-amino derivatives, reveals their significance in various fields beyond medicine and pharmacy. These compounds find applications in engineering, metallurgy, and agriculture, acting as optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their low toxicity profiles enhance their usability in diverse domains, emphasizing the need for continued research in their synthesis, physico-chemical properties, and broader applications (Parchenko, 2019).

Antioxidant and Antiradical Activities

Compounds with open thiogroups, like some 1,2,4-triazole-3-thione derivatives, have been identified for their high antioxidant and antiradical activities. These properties are significant for mitigating the adverse effects of high radiation doses in patients, drawing parallels with biogenic amino acids such as cysteine, which also contains a free SH-group. The distinct chemical transformations of these compounds underline the importance of continued exploration in this class for potential therapeutic applications (Kaplaushenko, 2019).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. Indole derivatives are known to have various biological activities, including the treatment of cancer cells, microbes, and different types of disorders in the human body .

Future Directions

Future research could focus on studying the biological activities of this compound, its synthesis, and its physical and chemical properties. Given the biological importance of indole and 1,2,4-triazole derivatives, this compound could be of interest in the development of new drugs .

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-28-12-11-26-20(17-13-22-18-10-6-5-9-16(17)18)24-25-21(26)29-14-19(27)23-15-7-3-2-4-8-15/h2-10,13,22H,11-12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUXJBVYEXFGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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